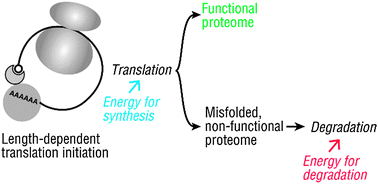Length-dependent translation initiation benefits the functional proteome of human cells†
Molecular BioSystems Pub Date: 2014-10-08 DOI: 10.1039/C4MB00462K
Abstract
We previously found that shorter mRNAs are preferably translated in various eukaryotic cells. However, the theoretical basis of this phenomenon is unclear. We hypothesize that shorter mRNA length correlates to the decreased translational error rate to reduce the energy consumption on defective protein degradation. In this study, we established a computational model to explain the length-dependent translation initiation efficiency. We provided mathematical evidence that this translational preference, rather than the protein degradation, is a major factor to shape the genome-wide length-dependent protein abundance. As deducted, we simulated that shorter mRNA length is a determinant of initiation circularization time. Furthermore, our model unveiled that preferentially translating shorter mRNAs benefits the energy efficiency on the proteome functionality. We proposed that cancer cells tend to hijack this evolutionary mechanism by counteracting the higher translational error rate. In conclusion, our model provides insights into the nature of the global length-dependent translational control and its biological significance.


Recommended Literature
- [1] Carbene based photochemical molecular assemblies for solar driven hydrogen generation†
- [2] The design of magneto-plasmonic nanostructures formed by magnetic Prussian Blue-type nanocrystals decorated with Au nanoparticles†
- [3] The chiral structure of 1H-indazoles in the solid state: a crystallographic, vibrational circular dichroism and computational study†
- [4] Prospects of carbon capture, utilization and storage for mitigating climate change
- [5] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†
- [6] Sintering behavior and thermoelectric properties of LaCoO3 ceramics with Bi2O3–B2O3–SiO2 as a sintering aid
- [7] Decorating mesoporous silicon with amorphous metal–phosphorous-derived nanocatalysts towards enhanced photoelectrochemical water reduction†
- [8] Impact of compatible solutes on the mechanical properties of fibronectin: a single molecule analysis
- [9] Rigid versions of PDTA4− incorporating a 1,3-diaminocyclobutyl spacer for Mn2+ complexation: stability, water exchange dynamics and relaxivity†
- [10] Structural and conformational study of two solvates of a fulgenic acid derivative†
Journal Name:Molecular BioSystems
Research Products
-
CAS no.: 108561-00-8
-
CAS no.: 16478-52-7
-
CAS no.: 10432-84-5









